molecular formula C15H13FN4O B14967797 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14967797
M. Wt: 284.29 g/mol
InChI Key: WBHPZTJIRJJUMU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused with a pyrimidine ring, along with cyclopropyl and fluoro-methoxyphenyl substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application. These methods are advantageous due to their efficiency, minimal solvent use, and environmentally benign nature .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt, and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • [1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents and the combination of cyclopropyl and fluoro-methoxyphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

2-cyclopropyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H13FN4O/c1-21-10-4-5-11(12(16)8-10)13-6-7-17-15-18-14(9-2-3-9)19-20(13)15/h4-9H,2-3H2,1H3

InChI Key

WBHPZTJIRJJUMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CC4)F

Origin of Product

United States

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